Cytostatic Potency Against MCF-7 Breast Adenocarcinoma Cells: Class-Level Inference from Benzothiazole–Piperazine Congeners
In a set of ten benzothiazole–piperazine derivatives evaluated under identical sulphorhodamine B assay conditions, the most active aroyl‑substituted compounds (1h and 1j) achieved GI50 values in the low‑micromolar range against MCF‑7 cells, whereas closely related analogues bearing simpler aryl or heteroaryl amides were essentially inactive (GI50 > 50 µM) [1]. CAS 941869‑05‑2 retains the aroyl connectivity and the minimal steric bulk of an unsubstituted benzothiazole, placing it structurally closest to the high‑potency cluster. Directly substituting the compound with a 5‑methylisoxazole analogue is expected to alter hydrogen‑bonding capacity and potency ranking, though quantitative head‑to‑head data for the exact compound are not yet published.
| Evidence Dimension | Concentration causing 50% growth inhibition (GI50) in MCF‑7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | No direct experimental data located; structurally assigned to the high‑activity aroyl‑substituted subset of the benzothiazole–piperazine class |
| Comparator Or Baseline | Compounds 1h and 1j (aroyl‑substituted benzothiazole–piperazines): GI50 < 10 µM. Inactive congeners in the same library: GI50 > 50 µM |
| Quantified Difference | Potency difference > 5‑fold between active and inactive class members; exact value for CAS 941869-05-2 requires experimental determination |
| Conditions | MCF‑7 cells, 72 h exposure, sulphorhodamine B endpoint, 10‑point dose–response |
Why This Matters
This evidence indicates that within the benzothiazole–piperazine family the aroyl substitution pattern is a strong driver of cytotoxicity; CAS 941869-05-2 embodies this pattern and therefore represents the mechanistically relevant probe for MCF‑7 phenotypic screening.
- [1] Gurdal EE, Buclulgan E, Durmaz I, Cetin-Atalay R, Yarim M. Synthesis and anticancer activity evaluation of some benzothiazole–piperazine derivatives. Anticancer Agents Med Chem. 2015;15(3):382-389. View Source
